molecular formula C8H14O2 B8480163 Butanoic acid, (2E)-2-butenyl ester CAS No. 88686-13-9

Butanoic acid, (2E)-2-butenyl ester

Cat. No.: B8480163
CAS No.: 88686-13-9
M. Wt: 142.20 g/mol
InChI Key: RTMMLEZUIUUHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, (2E)-2-butenyl ester (CAS: Not explicitly provided; synonyms include (E)-2-butenyl butanoate) is an ester derived from butanoic acid and (2E)-2-butenol. Structurally, it features a four-carbon butanoic acid backbone esterified with a trans-configured butenyl group. This compound is characterized by its fruity or floral aroma, typical of short-chain esters, and is utilized in flavor and fragrance industries . Its molecular formula is C₈H₁₄O₂, with a molecular weight of approximately 142.20 g/mol (calculated from structural analogs in ).

Properties

CAS No.

88686-13-9

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

but-2-enyl butanoate

InChI

InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h3,5H,4,6-7H2,1-2H3

InChI Key

RTMMLEZUIUUHHW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC=CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares butanoic acid, (2E)-2-butenyl ester with structurally related esters, focusing on molecular properties, natural occurrence, and functional roles:

Compound Name Molecular Formula Molecular Weight (g/mol) Natural Source Aroma Profile Key Applications References
This compound C₈H₁₄O₂ ~142.20 Not explicitly reported Fruity/floral Fragrances, flavoring agents
Butanoic acid, ethyl ester C₆H₁₂O₂ 116.16 Kiwifruit, apple, brandy Pineapple, banana Food flavoring, cosmetics
Butanoic acid, hexyl ester C₁₀H₂₀O₂ 172.26 Dry-cured ham, butter Sweet, waxy Aroma enhancement in meats
Butanoic acid, 2-methyl-, ethyl ester C₇H₁₄O₂ 130.18 Pineapple, apple Fruity, apple-like Fruit flavor formulations
(E)-Hex-2-enyl 3-methylbutanoate C₁₁H₂₀O₂ 184.28 Synthetic/plant sources Green, tropical Perfumery, specialty flavors
Butanoic acid, 2-hexenyl ester, (E) C₁₀H₁₈O₂ 170.25 Not reported Fresh, fruity Hypothetical use in fragrances

Key Differences and Insights:

Chain Length and Volatility: Shorter esters (e.g., ethyl ester, MW 116.16) exhibit higher volatility and stronger fruity notes, making them dominant in fresh fruits like kiwifruit and pineapple . Longer esters (e.g., hexyl ester, MW 172.26) are less volatile, contributing to sustained aroma profiles in processed foods like dry-cured ham . this compound (MW ~142.20) likely bridges these categories, offering moderate volatility suitable for balanced fragrance formulations.

Structural Isomerism and Aroma: Esters with branched chains (e.g., 2-methyl- or 3-methyl-) or unsaturated groups (e.g., (E)-2-butenyl) exhibit distinct aroma profiles. For example, (E)-Hex-2-enyl 3-methylbutanoate has a "green" note due to its unsaturated and branched structure , while the straight-chain ethyl ester is more "banana-like" . The trans (E)-configuration in butenoic acid esters enhances stability and aroma intensity compared to cis isomers, as seen in (E)-2-hexenyl butanoate .

Natural Occurrence and Biosynthesis: Ethyl and methyl esters of butanoic acid are abundant in fruits (e.g., apple, pineapple) due to enzymatic esterification during ripening .

Industrial Applications :

  • Ethyl and methyl esters are staples in food flavoring, whereas longer-chain esters (e.g., hexyl) are used in meat products for aroma retention .
  • The unsaturated (E)-2-butenyl ester’s unique structure makes it a candidate for high-value perfumery, mimicking rare floral scents .

Research Findings and Data Trends

  • Chromatographic Behavior: shows that butanoic acid esters with unsaturated groups (e.g., (E)-2-butenyl) elute earlier in GC-MS than saturated analogs due to reduced polarity, aiding in analytical identification .
  • Sensory Impact : In pineapple varieties, branched esters (e.g., 2-methyl-) are cultivar-specific, highlighting the role of substituents in aroma differentiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.